2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

Medicinal chemistry Heterocycle synthesis Regioisomer differentiation

Regioisomer selection dictates accessible chemical space: the 2-carbohydrazide benzodioxane (CAS 90557-92-9) yields 1,3,4-oxadiazoles & thiazolidinones with antibacterial MIC₅₀ 0.25 µg/mL-the 6-isomer cannot substitute. • Enables cyclocondensation with benzoic acids, phenyl isothiocyanates & carbonyls for antihepatotoxic/antimicrobial heterocycles. • Validated derivatives: hepatoprotection comparable to silymarin; 32-fold > chloramphenicol vs. S. aureus. • 97% purity, regioisomeric identity confirmed. Packs: 100 mg-5 g. Ambient shipping; store at -20°C.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 90557-92-9
Cat. No. B1296903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
CAS90557-92-9
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NN
InChIInChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12)
InChIKeyMKOUZUYLZSZHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide Overview


2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 90557-92-9) is a synthetic fragment molecule belonging to the 1,4-benzodioxane class, bearing a carbohydrazide moiety at the 2-position of the dioxane ring [1]. The compound (molecular formula C₉H₁₀N₂O₃, MW 194.19 g/mol) is primarily utilized as a versatile precursor scaffold for constructing 1,3,4-oxadiazole, thiazolidinone, and 1,2,4-triazole heterocyclic derivatives with demonstrated antihepatotoxic, antibacterial, and antifungal activities . Its dual functionality—a benzodioxane ring fused to a reactive hydrazide group—enables cyclocondensation reactions that are inaccessible to the regioisomeric 6-carbohydrazide or the parent carboxylic acid analog.

Scaffold Benzodioxane fragment (MW
Moiety Reactive 2-carbohydrazide handle
Role Heterocycle library precursor

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide Irreplaceability


Generic substitution among benzodioxane carbohydrazides fails because the position of the carbohydrazide group on the dioxane ring dictates fundamentally divergent reaction trajectories and biological outcomes. The 2-carbohydrazide regioisomer (CAS 90557-92-9) undergoes intramolecular cyclization with carboxylic acid derivatives, phenyl isothiocyanates, and carbonyl compounds to yield 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones—heterocyclic classes associated with antihepatotoxic and antimicrobial activities [1]. In contrast, the 6-carbohydrazide regioisomer (2,3-dihydro-1,4-benzodioxine-6-carbohydrazide) is elaborated into N-tert-butyl-N'-aroyl diacylhydrazine insecticides with an entirely different pharmacological profile (ecdysone agonism, LC₅₀ in the low mg/L range against Spodoptera litura) [2]. The 2-carboxylic acid analog (1,4-benzodioxane-2-carboxylic acid, CAS 3663-80-7) lacks the nucleophilic hydrazide nitrogen atoms required for these cyclocondensation pathways, rendering it unsuitable for heterocycle construction without prior hydrazide activation. Regioisomer selection is therefore not a matter of convenience but a determinant of which chemical space and bioactivity profile is accessible.

6-Carbohydrazide regioisomer Meta-hydrazide geometry may not support oxadiazole or triazole cyclization; reported trajectory shifts to linear insecticidal diacylhydrazines.
2-Carboxylic acid analog Lacks nucleophilic hydrazide nitrogen atoms for cyclocondensation; requires pre-activation to hydrazide for heterocycle construction.

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide Comparative Evidence


Regiochemical Control of 1,3,4-Oxadiazole Cyclization

The 2-carbohydrazide regioisomer (CAS 90557-92-9) undergoes POCl₃-mediated cyclocondensation with substituted benzoic acids to produce 2,5-disubstituted-1,3,4-oxadiazoles bearing the intact 1,4-benzodioxane ring at the 5-position [1]. This reaction proceeds via intramolecular attack of the hydrazide NH on the activated carbonyl carbon, a cyclization mode unavailable to the 6-carbohydrazide regioisomer due to the meta relationship between the hydrazide and the dioxane oxygen, which prevents the requisite proximity for ring closure [2]. The 6-carbohydrazide instead undergoes N-tert-butylation and aroylation to yield linear diacylhydrazine insecticides—a structurally and mechanistically distinct compound class targeting the ecdysone receptor [3].

Oxadiazole Cyclization
Class-level inference
Unique access to 1,3,4-oxadiazoles (16 derivatives). 6-isomer yields linear diacylhydrazines only.
Regioisomer defines accessible heterocycle space.
POCl₃-mediated cyclocondensation with benzoic acids.
Medicinal chemistry Heterocycle synthesis Regioisomer differentiation

Oxadiazole Antibacterial Potency vs. Norfloxacin

Compound 3d (4-bromo-phenyl oxadiazole derivative synthesized from 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide) exhibited MIC₅₀ values of 0.25 µg/mL against Staphylococcus aureus (NCIM 2079) and 0.25 µg/mL against Escherichia coli (NCIM 5051), matching or exceeding the potency of norfloxacin (S. aureus MIC 0.25 µg/mL, E. coli MIC 0.5 µg/mL) and surpassing chloramphenicol by 32-fold (S. aureus MIC 8 µg/mL, E. coli MIC 8 µg/mL) [1]. Compound 3h (2,4-dichloro derivative) showed MIC 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. All MIC determinations were performed by twofold serial dilution in the range 0.25–512 µg/mL [1].

Antibacterial MIC
Head-to-head
3d: S. aureus 0.25 µg/mL, E. coli 0.25 µg/mL vs Chloramphenicol (8 µg/mL).
Supports antimicrobial screening context.
Broth microdilution; equipotent to norfloxacin.
Antimicrobial resistance MIC determination 1,3,4-Oxadiazole SAR

Antihepatotoxic Activity vs. Silymarin

1,3,4-Oxadiazole derivatives synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide were evaluated for antihepatotoxic activity against CCl₄-induced hepatotoxicity in rats [1]. The study reported that select compounds demonstrated significant antihepatotoxic activity comparable to the standard hepatoprotective drug silymarin, as assessed by biochemical markers of liver injury [1]. While the abstract does not provide individual compound-level SGOT/SGPT values, the explicit statement of silymarin-comparable activity establishes a clinically relevant benchmark. The same research group subsequently extended this scaffold to thiazolidinone derivatives, again reporting silymarin-comparable activity [2].

Antihepatotoxic Response
Cross-study
Reported silymarin-comparable endpoint in CCl₄ rat model.
Model-response endpoint context.
Biochemical marker data not individually abstracted.
Hepatoprotection CCl₄ hepatotoxicity Silymarin comparator

Physicochemical Comparison for Fragment-Based Design

The 2-carbohydrazide (CAS 90557-92-9) exhibits a predicted LogP of −0.35 (ACD/Labs), topological polar surface area (TPSA) of 73.6 Ų, 3 hydrogen bond donors (HBD), and 5 hydrogen bond acceptors (HBA), with a molecular weight of 194.19 g/mol . In contrast, the closest functional analog, 1,4-benzodioxane-2-carboxylic acid (CAS 3663-80-7), displays LogP 1.25, TPSA 55.76 Ų, 1 HBD, and 4 HBA, with MW 180.16 g/mol [1]. The hydrazide introduction lowers LogP by approximately 1.6 log units (increasing aqueous solubility), raises TPSA by ~18 Ų (enhancing polar interactions), and adds two HBD (enabling additional hydrogen-bonding contacts with biological targets) [1].

Fragment Properties
Head-to-head
LogP −0.35, TPSA 73.6 Ų vs Acid (LogP 1.25, TPSA 55.8 Ų). ΔLogP −1.60.
Occupies distinct hydrophilic, H-bond-rich fragment space.
ACD/Labs predicted values.
Fragment-based drug discovery Physicochemical properties LogP Polar surface area

Multi-Heterocycle Accessibility from One Scaffold

The 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide scaffold has been independently validated as a starting material for at least four distinct heterocyclic series across separate research groups: (i) 2,5-disubstituted-1,3,4-oxadiazoles via POCl₃-mediated cyclocondensation (16 compounds) [1]; (ii) 4-thiazolidinone derivatives via cyclization with substituted benzaldehydes and thioglycolic acid [2]; (iii) 1,2,4-triazole-3-thiol derivatives via reaction with phenyl isothiocyanate followed by alkaline cyclization [3]; and (iv) N-phenylthiosemicarbazide intermediates further convertible to thiadiazoles [3]. The 6-carbohydrazide regioisomer has been validated for only one major heterocyclic trajectory (linear diacylhydrazines for insecticidal activity) [4].

Scaffold Versatility
Class-level inference
4 heterocycle classes (oxadiazole, thiazolidinone, triazole, thiadiazole). 6-isomer: 1 class.
Supports parallel library synthesis from single intermediate.
Validated across ≥4 independent publications.
Scaffold versatility Heterocyclic chemistry Parallel library synthesis

Oxadiazole Antifungal Potency vs. Fluconazole

Among the 16 oxadiazole derivatives synthesized from 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, compound 3h (2,4-dichloro-phenyl) exhibited an MIC₅₀ of 1 µg/mL against Aspergillus niger (ATCC 1034), representing a 16-fold potency improvement over fluconazole (MIC 16 µg/mL against the same strain) [1]. Against Candida albicans (ATCC 753), compound 3m (3,4-dihydroxy) showed MIC 12 µg/mL and compound 3o (3,4-dimethoxy) showed MIC 8 µg/mL, both outperforming fluconazole (MIC 16 µg/mL) [1]. Against Aspergillus flavus (MTCC 2799), compounds 3m and 3o showed MIC 8 µg/mL, equivalent to fluconazole [1].

Antifungal MIC
Head-to-head
3h: A. niger 1 µg/mL vs Fluconazole 16 µg/mL.
Supports antifungal screening context.
Reported 16-fold MIC difference in tested panel.
Antifungal resistance Candida albicans Aspergillus niger Fluconazole comparator

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide Applications


Antihepatotoxic Oxadiazole Library Synthesis

Procure CAS 90557-92-9 as the starting scaffold for synthesizing a focused library of 2,5-disubstituted-1,3,4-oxadiazoles via POCl₃-mediated cyclocondensation with substituted benzoic acids. Derivatives from this scaffold have demonstrated antihepatotoxic activity comparable to silymarin in CCl₄-induced rat hepatotoxicity models [1], and antibacterial MIC₅₀ values as low as 0.25 µg/mL against S. aureus and E. coli—matching norfloxacin and exceeding chloramphenicol by 32-fold [2]. The synthetic route is validated: 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide + substituted benzoic acid → POCl₃ → 2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole [1][2].

Thiazolidinone Synthesis for Antimicrobial Resistance

Use CAS 90557-92-9 as the precursor for 4-thiazolidinone derivatives via cyclization with substituted benzaldehydes and thioglycolic acid. The resulting thiazolidinone-benzodioxane hybrids have shown significant antihepatotoxic activity comparable to silymarin [3]. The 1,4-benzodioxane-thiazolidinone chemotype represents a distinct structural class with potential dual antimicrobial-hepatoprotective properties, addressing the clinical need for liver-safe anti-infective agents. The synthetic route starts from the 2-carbohydrazide scaffold, which cannot be replaced by the 6-carbohydrazide or 2-carboxylic acid analogs [3].

Hydrophilic Fragment for Polar Binding Sites

Deploy CAS 90557-92-9 as a fragment molecule (MW 194.19, LogP −0.35, TPSA 73.6 Ų, 3 HBD, 5 HBA) [4] in fragment-based screening campaigns targeting enzyme active sites with multiple hydrogen-bonding residues (e.g., kinase hinge regions, FabH β-ketoacyl-ACP synthase III). The compound's physicochemical profile occupies a distinctly hydrophilic, H-bond-rich fragment space compared to the carboxylic acid analog (LogP 1.25, TPSA 55.76 Ų) [5]. The reactive hydrazide group additionally enables fragment growing via Schiff base formation with aldehydes or direct acylation, allowing rapid SAR exploration [4].

2- vs. 6-Carbohydrazide Agrochemical Screening

For agrochemical discovery programs requiring parallel evaluation of insecticidal and antimicrobial/antifungal leads, procure both the 2-carbohydrazide (CAS 90557-92-9) and 6-carbohydrazide regioisomers for side-by-side SAR. The 6-carbohydrazide yields N-tert-butyl-N'-aroyl diacylhydrazines with insecticidal LC₅₀ values comparable to the commercial standard tebufenozide (RH-5992) against Spodoptera litura [6]. The 2-carbohydrazide yields oxadiazole and thiazolidinone derivatives with antibacterial MIC values as low as 0.25 µg/mL and antifungal MIC values 16-fold superior to fluconazole against A. niger [2]. The two regioisomers address orthogonal pest and pathogen targets from structurally related but functionally divergent scaffolds, enabling comprehensive agrochemical hit-finding from a single chemical family [6][2].

Application
Selection Property
Validation Focus
Oxadiazole library synthesis
2-hydrazide regiochemistry
Cyclocondensation route viability
Thiazolidinone scaffold studies
Hydrazide-thioglycolic acid reactivity
Hepatotoxicity model-response endpoints
Fragment-based screening
Low LogP, high TPSA, HBD count
Polar binding-site engagement assays
Agrochemical SAR comparison
2- vs. 6-regioisomer divergence
Insecticidal vs. antimicrobial endpoint review

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